N-Acetylglycyl-D-glutamic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

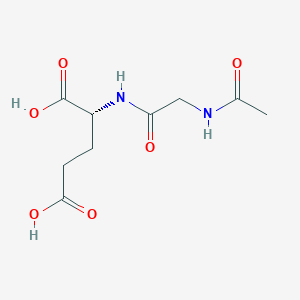

N-乙酰基甘氨酰-D-谷氨酸是一种肽类化合物,以其兴奋性作用而闻名。 它已被研究用于其诱导小鼠癫痫发作的能力,使其成为神经学研究的关注对象 . 该化合物的分子式为C₉H₁₄N₂O₆,分子量为246.22 g/mol .

准备方法

合成路线和反应条件: N-乙酰基甘氨酰-D-谷氨酸的合成通常涉及将N-乙酰基甘氨酸与D-谷氨酸偶联。 这可以通过使用偶联试剂(如二环己基碳二亚胺 (DCC) 和N-羟基琥珀酰亚胺 (NHS))在温和条件下形成肽键来实现 .

工业生产方法: N-乙酰基甘氨酰-D-谷氨酸的工业生产可能涉及固相肽合成 (SPPS) 技术,该技术可实现高效且可扩展的肽类生产。 该过程包括将受保护的氨基酸依次添加到固定在固体树脂上的不断增长的肽链上 .

化学反应分析

反应类型: N-乙酰基甘氨酰-D-谷氨酸可以进行各种化学反应,包括:

常用试剂和条件:

水解: 酸性水解可以使用盐酸进行,而碱性水解可以使用氢氧化钠进行.

氧化和还原: 常见的氧化剂包括过氧化氢,而还原剂可能包括硼氢化钠.

主要生成物:

科学研究应用

N-乙酰基甘氨酰-D-谷氨酸在科学研究中有多种应用:

神经学研究: 由于其兴奋性,它被用于研究癫痫发作机制和癫痫的潜在治疗方法

药理学研究: 该化合物用于研究兴奋性肽对中枢神经系统的影响.

药物开发: 它作为开发针对神经系统疾病的新治疗剂的模型化合物.

作用机制

N-乙酰基甘氨酰-D-谷氨酸通过与大脑中的谷氨酸受体相互作用发挥作用。 它比L-谷氨酸更有效地诱导癫痫发作,表明其对神经元细胞具有强烈的兴奋性作用 . 所涉及的确切分子靶点和途径包括激活离子型谷氨酸受体,从而导致神经元兴奋性增强 .

类似化合物:

L-谷氨酸: 一种具有兴奋性作用的天然存在的氨基酸,但诱导癫痫发作的能力不如N-乙酰基甘氨酰-D-谷氨酸.

N-乙酰基-L-谷氨酸: 谷氨酸的另一种乙酰化衍生物,具有不同的生物活性.

独特性: N-乙酰基甘氨酰-D-谷氨酸的独特之处在于,与其他含有谷氨酸的肽相比,它在诱导癫痫发作方面具有很高的效力。 这使其成为神经学研究中宝贵的工具,用于了解兴奋性机制并开发相关疾病的治疗方法 .

相似化合物的比较

L-Glutamic Acid: A naturally occurring amino acid with excitatory properties, but less potent than N-Acetylglycyl-D-glutamic acid in inducing seizures.

N-Acetyl-L-glutamic Acid: Another acetylated derivative of glutamic acid with different biological activities.

Uniqueness: this compound is unique due to its high potency in inducing seizures compared to other glutamate-containing peptides. This makes it a valuable tool in neurological research for understanding excitatory mechanisms and developing treatments for related disorders .

生物活性

N-Acetylglycyl-D-glutamic acid (NAGDGA) is a synthetic peptide that has garnered attention in pharmacological research for its biological activities, particularly its excitatory effects on the nervous system. This article provides a detailed overview of the compound's biological activity, including its mechanisms, effects on neurotransmission, and potential applications in research and medicine.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

- Molecular Formula : C₇H₁₁N₃O₅

- CAS Number : 135701-69-8

- Molecular Weight : 189.18 g/mol

This compound is a derivative of D-glutamic acid, modified through acetylation, which enhances its solubility and biological activity.

NAGDGA acts primarily as an excitatory peptide, influencing neurotransmitter systems in the brain. Its mechanism includes:

- Glutamate Receptor Modulation : NAGDGA interacts with glutamate receptors, particularly NMDA (N-methyl-D-aspartate) receptors, which are crucial for synaptic plasticity and memory function. Activation of these receptors can lead to increased calcium ion influx into neurons, promoting excitatory neurotransmission.

- Induction of Seizures : Experimental studies have demonstrated that NAGDGA can induce seizures in murine models. This effect is attributed to its ability to enhance excitatory signaling pathways, leading to hyperexcitability in neuronal circuits .

Neuropharmacological Effects

- Seizure Induction : Research indicates that NAGDGA has a potent excitatory effect on the central nervous system (CNS), capable of inducing seizures in animal models. This property is essential for studying seizure mechanisms and potential treatments for epilepsy.

- Cognitive Enhancement : By modulating glutamatergic transmission, NAGDGA may enhance cognitive functions such as learning and memory. Studies suggest that compounds affecting NMDA receptor activity can improve synaptic plasticity, which is vital for memory formation .

- Neuroprotective Potential : Although primarily excitatory, there is emerging evidence that NAGDGA may exhibit neuroprotective properties under certain conditions. By facilitating proper neurotransmission, it could help maintain neuronal health during pathological states characterized by excitotoxicity.

Comparative Biological Activity

To better understand the biological activity of NAGDGA, it is useful to compare it with related compounds:

| Compound | Primary Action | Induces Seizures | Cognitive Enhancement | Neuroprotective Effects |

|---|---|---|---|---|

| This compound | Excitatory peptide | Yes | Possible | Potential |

| Glutamic Acid | Major excitatory neurotransmitter | Yes | Yes | Yes |

| N-Acetyl-L-glutamic acid | Metabolite in urea cycle | No | Limited | Yes |

Case Studies

- Seizure Models : In a study involving mice, administration of NAGDGA resulted in significant seizure activity compared to controls. The study highlighted the role of glutamate receptor activation in mediating these effects and suggested potential pathways for therapeutic intervention in epilepsy .

- Cognitive Function Assessment : Another investigation assessed the impact of NAGDGA on learning tasks in rodents. Results indicated improvements in performance on memory tasks, suggesting that modulation of glutamatergic signaling could enhance cognitive capabilities .

属性

IUPAC Name |

(2R)-2-[(2-acetamidoacetyl)amino]pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O6/c1-5(12)10-4-7(13)11-6(9(16)17)2-3-8(14)15/h6H,2-4H2,1H3,(H,10,12)(H,11,13)(H,14,15)(H,16,17)/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTYJLQESPLSOP-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)NC(CCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCC(=O)N[C@H](CCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424981 |

Source

|

| Record name | N-ACETYLGLYCYL-D-GLUTAMIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135701-69-8 |

Source

|

| Record name | N-ACETYLGLYCYL-D-GLUTAMIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。